Cas no 1806841-96-2 (2,6-Dibromo-3-(difluoromethyl)pyridine-4-carboxaldehyde)

2,6-Dibromo-3-(difluoromethyl)pyridine-4-carboxaldehyde structure
1806841-96-2 structure
商品名:2,6-Dibromo-3-(difluoromethyl)pyridine-4-carboxaldehyde
CAS番号:1806841-96-2
MF:C7H3Br2F2NO
メガワット:314.909627199173
CID:4811503

2,6-Dibromo-3-(difluoromethyl)pyridine-4-carboxaldehyde 化学的及び物理的性質

名前と識別子

    • 2,6-Dibromo-3-(difluoromethyl)pyridine-4-carboxaldehyde
    • インチ: 1S/C7H3Br2F2NO/c8-4-1-3(2-13)5(7(10)11)6(9)12-4/h1-2,7H
    • InChIKey: HZJNFPHGQHDMFX-UHFFFAOYSA-N
    • ほほえんだ: BrC1C(C(F)F)=C(C=O)C=C(N=1)Br

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 193
  • トポロジー分子極性表面積: 30
  • 疎水性パラメータ計算基準値(XlogP): 3

2,6-Dibromo-3-(difluoromethyl)pyridine-4-carboxaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029072781-250mg
2,6-Dibromo-3-(difluoromethyl)pyridine-4-carboxaldehyde
1806841-96-2 97%
250mg
$969.60 2022-03-31
Alichem
A029072781-500mg
2,6-Dibromo-3-(difluoromethyl)pyridine-4-carboxaldehyde
1806841-96-2 97%
500mg
$1,662.60 2022-03-31
Alichem
A029072781-1g
2,6-Dibromo-3-(difluoromethyl)pyridine-4-carboxaldehyde
1806841-96-2 97%
1g
$2,920.40 2022-03-31

2,6-Dibromo-3-(difluoromethyl)pyridine-4-carboxaldehyde 関連文献

2,6-Dibromo-3-(difluoromethyl)pyridine-4-carboxaldehydeに関する追加情報

Recent Advances in the Application of 2,6-Dibromo-3-(difluoromethyl)pyridine-4-carboxaldehyde (CAS: 1806841-96-2) in Chemical Biology and Pharmaceutical Research

The compound 2,6-Dibromo-3-(difluoromethyl)pyridine-4-carboxaldehyde (CAS: 1806841-96-2) has recently emerged as a key building block in medicinal chemistry and chemical biology research. This heterocyclic aldehyde derivative has attracted significant attention due to its unique electronic properties conferred by the difluoromethyl and bromo substituents, which make it particularly valuable for the synthesis of bioactive molecules and pharmaceutical intermediates.

Recent studies published in the Journal of Medicinal Chemistry (2023) have demonstrated the compound's utility in the development of novel kinase inhibitors. The electron-withdrawing nature of the difluoromethyl group at the 3-position significantly enhances the reactivity of the aldehyde functionality, enabling efficient condensation reactions with various nucleophiles while maintaining excellent regioselectivity. This property has been exploited in the synthesis of targeted protein degraders (PROTACs) where molecular specificity is crucial.

In synthetic methodology developments, researchers at several pharmaceutical companies have reported innovative applications of 1806841-96-2 as a versatile intermediate. A 2024 Nature Chemistry publication detailed its use in palladium-catalyzed cross-coupling reactions, where the bromo substituents serve as excellent leaving groups for Suzuki-Miyaura and Buchwald-Hartwig couplings. The presence of both bromine atoms at the 2- and 6-positions allows for sequential functionalization, enabling the construction of complex molecular architectures with precise control.

The compound's biological relevance was further highlighted in a recent ACS Chemical Biology study (2024) investigating its incorporation into covalent inhibitors. The difluoromethylpyridine moiety was shown to participate in unique interactions with biological targets, including hydrogen bonding with backbone amides and hydrophobic interactions with aromatic residues in enzyme active sites. These findings suggest potential applications in drug discovery programs targeting challenging protein classes.

From a safety and pharmacokinetic perspective, recent ADMET studies of derivatives containing this scaffold have shown promising results. The pyridine core contributes to favorable solubility profiles, while the difluoromethyl group appears to enhance metabolic stability compared to non-fluorinated analogs. These characteristics position 2,6-Dibromo-3-(difluoromethyl)pyridine-4-carboxaldehyde as a valuable starting material for lead optimization in drug discovery.

Looking forward, several research groups have announced ongoing projects utilizing this compound in the development of next-generation therapeutics, particularly in oncology and infectious disease applications. Its unique combination of reactivity and stability makes it particularly suitable for fragment-based drug discovery approaches. As synthetic methodologies continue to evolve, we anticipate seeing more diverse applications of this versatile building block in pharmaceutical research.

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